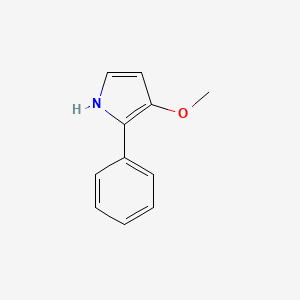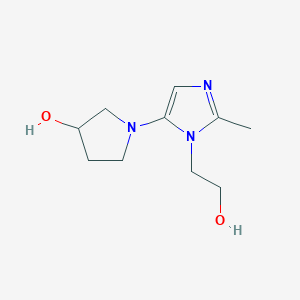
1-(1-(2-Hydroxyethyl)-2-methyl-1H-imidazol-5-yl)pyrrolidin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-(2-Hydroxyethyl)-2-methyl-1H-imidazol-5-yl)pyrrolidin-3-ol is a heterocyclic compound that features both imidazole and pyrrolidine rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-(2-Hydroxyethyl)-2-methyl-1H-imidazol-5-yl)pyrrolidin-3-ol typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-methylimidazole with 3-chloropropanol under basic conditions to form the intermediate, which is then cyclized to yield the target compound. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and solvents like ethanol or dimethyl sulfoxide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems may also be employed to streamline the process and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions: 1-(1-(2-Hydroxyethyl)-2-methyl-1H-imidazol-5-yl)pyrrolidin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The imidazole ring can be reduced under specific conditions to form a saturated ring system.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Thionyl chloride or phosphorus tribromide in anhydrous conditions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated imidazole derivatives.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
1-(1-(2-Hydroxyethyl)-2-methyl-1H-imidazol-5-yl)pyrrolidin-3-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of 1-(1-(2-Hydroxyethyl)-2-methyl-1H-imidazol-5-yl)pyrrolidin-3-ol involves its interaction with specific molecular targets. The compound can bind to nucleic acids, thereby interfering with gene expression and protein synthesis. It may also interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Pyrrolidin-2-one: A five-membered lactam with diverse biological activities.
2-aminopyrimidin-4(3H)-one: Known for its antiviral and anticancer properties.
1-(2-Hydroxyethyl)pyrrolidin-3-ol: A related compound with similar structural features.
Uniqueness: 1-(1-(2-Hydroxyethyl)-2-methyl-1H-imidazol-5-yl)pyrrolidin-3-ol is unique due to its combined imidazole and pyrrolidine rings, which confer specific chemical and biological properties. Its ability to bind to DNA and interfere with gene expression sets it apart from other similar compounds.
Propiedades
Fórmula molecular |
C10H17N3O2 |
|---|---|
Peso molecular |
211.26 g/mol |
Nombre IUPAC |
1-[3-(2-hydroxyethyl)-2-methylimidazol-4-yl]pyrrolidin-3-ol |
InChI |
InChI=1S/C10H17N3O2/c1-8-11-6-10(13(8)4-5-14)12-3-2-9(15)7-12/h6,9,14-15H,2-5,7H2,1H3 |
Clave InChI |
IGBMEZOWGSOGII-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC=C(N1CCO)N2CCC(C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


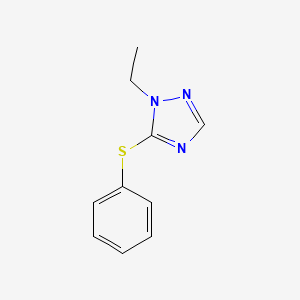
![[5-Methyl-2-(1-methylcyclohexyl)-1,3-oxazol-4-yl]methanol](/img/structure/B12875696.png)
![2-(Furan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12875712.png)

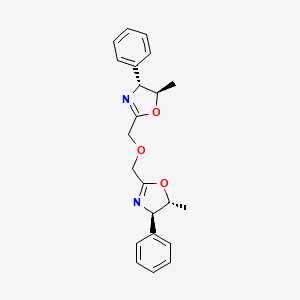
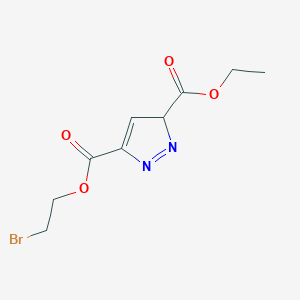
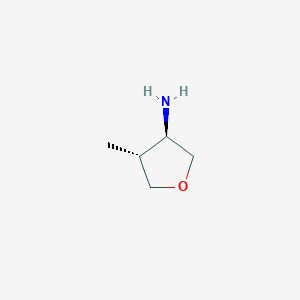

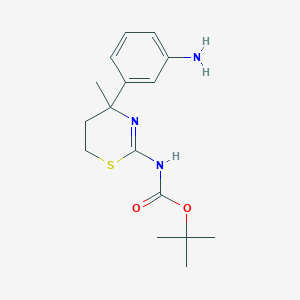
![4-(Furan-3-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12875740.png)
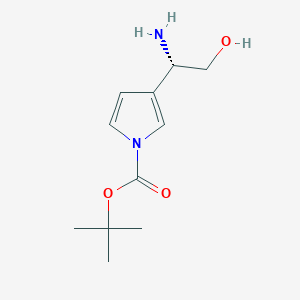

![4-(Methylthio)-2-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B12875761.png)
